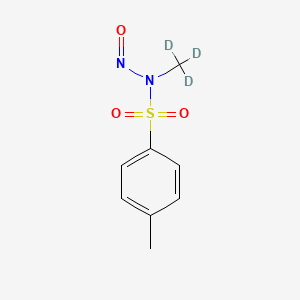

N-Methyl-N-nitrosotoluene-4-sulfonamide-d3

Description

The exact mass of the compound Diazald(R)-N-methyl-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-nitroso-N-(trideuteriomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKZOUIEAHOBHW-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(N=O)S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230663 | |

| Record name | 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42366-72-3 | |

| Record name | 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42366-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(methyl-d3)-N-nitroso | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-N-nitrosotoluene-4-sulfonamide-d3: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of N-Methyl-N-nitrosotoluene-4-sulfonamide-d3, a deuterated analogue of the well-known diazomethane precursor, Diazald®. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, primary applications, and detailed experimental protocols, with a focus on the practical insights and safety considerations essential for laboratory use.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled compound valued for its role in synthetic chemistry and analytical methodologies.[1] Its physical and chemical characteristics are pivotal to its handling, storage, and application.

The compound typically appears as a white to light yellow solid or crystalline powder.[2][3] While many of its properties are analogous to its non-deuterated counterpart, the key distinction lies in the replacement of three hydrogen atoms with deuterium on the N-methyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Benzenesulfonamide, 4-methyl-N-(methyl-d3)-N-nitroso- | [2] |

| Synonyms | Diazald-d3, N-Methyl-N-nitroso-p-toluenesulfonamide-d3 | [4] |

| CAS Number | 42366-72-3 | [2] |

| Molecular Formula | C₈H₇D₃N₂O₃S | [2] |

| Molecular Weight | 217.26 g/mol | [2] |

| Appearance | White to light yellow solid/powder | [2] |

| Purity (Typical) | ≥98% (Chemical), ≥99 atom % D (Isotopic) | [4] |

| Solubility | Soluble in ether, benzene, chloroform, carbon tetrachloride, and alcohol. Insoluble in water. | [5][6] |

| Storage (Powder) | Long-term: -20°C (up to 3 years) | [2] |

| Storage (In Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | [2] |

Note: Some properties are extrapolated from the non-deuterated analogue (CAS 80-11-5) due to the high similarity in physical behavior.

Primary Applications in Research and Development

The utility of this compound stems from its identity as a stable isotope-labeled compound. This characteristic is leveraged in two primary domains:

Generation of Deuterodiazomethane (CD₂N₂)

The principal application of this reagent is as a precursor for the in-situ generation of deuterodiazomethane.[5] Deuterodiazomethane is a valuable reagent for introducing a deuterated methyl group into various organic molecules. This is particularly useful in:

-

Mechanistic Studies: Elucidating reaction mechanisms by tracking the fate of the deuterated label.

-

Metabolic Profiling: Investigating the metabolic pathways of drug candidates, as the deuterium label can alter metabolic rates (the kinetic isotope effect) and provide a clear signal in mass spectrometry.[7]

The generation of deuterodiazomethane is achieved through the base-catalyzed decomposition of this compound.[8][9] The choice of a strong base, such as potassium hydroxide, is critical to drive the elimination reaction efficiently.[8] The use of a co-solvent system, often involving an ether and a high-boiling alcohol like 2-(2-ethoxyethoxy)ethanol (carbitol), facilitates the reaction and the simultaneous distillation of the volatile deuterodiazomethane product.[8]

Diagram 1: Reaction Scheme for Deuterodiazomethane Generation

Caption: Base-catalyzed decomposition of the title compound.

Internal Standard for Quantitative Analysis

Due to its isotopic labeling, this compound serves as an excellent internal standard for quantitative analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][7] When analyzing the non-deuterated analogue, the deuterated standard can be spiked into a sample at a known concentration. Since it co-elutes with the analyte but is distinguishable by its higher mass, it allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Generation of Deuterodiazomethane

This protocol outlines a standard laboratory procedure for generating an ethereal solution of deuterodiazomethane. The causality behind the choice of reagents and equipment is highlighted to ensure a thorough understanding of the process.

Safety Precaution: Diazomethane and its deuterated analogue are toxic, explosive, and potentially carcinogenic.[8] This procedure must be performed in a well-ventilated chemical fume hood, behind a safety shield. Use of specialized glassware with fire-polished joints is highly recommended to avoid detonation initiated by rough surfaces.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves.

Materials and Equipment

-

This compound

-

Potassium hydroxide (KOH)

-

2-(2-ethoxyethoxy)ethanol (carbitol)

-

Diethyl ether (anhydrous)

-

Water (deionized)

-

Diazomethane generation apparatus (e.g., mini-Diazald apparatus) with a dropping funnel and a condenser cooled with a dry ice/acetone bath.

-

Heating mantle or water bath

-

Receiving flask, cooled in an ice bath

Step-by-Step Methodology

-

Apparatus Setup: Assemble the diazomethane generation apparatus in a fume hood. The receiving flask should be placed in an ice bath to collect the volatile product.

-

Base Solution Preparation: In the reaction flask, dissolve 6 g of KOH in 10 mL of water. Once dissolved, add 35 mL of carbitol and 10 mL of diethyl ether.[8] The carbitol acts as a high-boiling co-solvent, allowing the reaction mixture to be heated sufficiently for the distillation of the ether-deuterodiazomethane azeotrope while maintaining a homogeneous phase.

-

Reagent Solution Preparation: In a separate flask, dissolve 0.1 mol (approximately 21.7 g) of this compound in 125 mL of diethyl ether.[8] Transfer this solution to the dropping funnel of the apparatus.

-

Reaction and Distillation:

-

Heat the reaction flask containing the KOH solution to approximately 70°C using a water bath.

-

Once the ether begins to reflux, start adding the this compound solution from the dropping funnel dropwise over about 20-30 minutes. The rate of addition should roughly match the rate of distillation.[8] A yellow color in the condenser indicates the presence of deuterodiazomethane.

-

After the addition is complete, slowly add an additional 50 mL of diethyl ether to the reaction flask to ensure all the deuterodiazomethane is distilled over.

-

Continue the distillation until the distillate is colorless.

-

-

Product Handling and Quantification (Self-Validation):

-

The collected ethereal solution of deuterodiazomethane should be used immediately and not stored.

-

To determine the concentration, a known excess of a carboxylic acid (e.g., benzoic acid) in ether can be added to an aliquot of the deuterodiazomethane solution. The unreacted acid is then back-titrated with a standardized solution of NaOH.[8] This provides a reliable measure of the yield and concentration of the generated reagent.

-

Diagram 2: Experimental Workflow for Deuterodiazomethane Generation

Caption: Workflow for the synthesis and immediate use of deuterodiazomethane.

Safety, Handling, and Storage

Proper handling and storage are paramount due to the hazardous nature of this compound and its reaction products.

Hazard Profile

This compound is classified as a self-reactive solid (Type C), and heating may cause a fire.[10] It is a skin and eye irritant and may cause an allergic skin reaction or respiratory irritation.[10][11]

Table 2: GHS Hazard Statements

| Code | Hazard Statement | Source(s) |

| H242 | Heating may cause a fire. | [10] |

| H315 | Causes skin irritation. | [10][11] |

| H317 | May cause an allergic skin reaction. | [10][11] |

| H319 | Causes serious eye irritation. | [10][11] |

| H335 | May cause respiratory irritation. | [10][11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a chemical fume hood with adequate ventilation.[10] Ensure an eyewash station and safety shower are readily accessible.[12]

-

Personal Protective Equipment:

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust. Wash hands thoroughly after handling. Keep away from heat, sparks, open flames, and other ignition sources.[10]

Storage Recommendations

-

Powder: For long-term stability (up to 3 years), store the powder at -20°C.[2] For shorter periods, storage at room temperature or refrigerated (2-8°C) is also acceptable, but the compound should be protected from heat and light.[10][13]

-

In Solution: If stored in a solvent, keep at -80°C for up to 6 months or -20°C for up to 1 month for optimal stability.[2]

-

Incompatibilities: Store away from strong acids, strong bases, and strong oxidizing agents.[12][14]

Conclusion

This compound is a specialized reagent that offers significant advantages for synthetic and analytical chemists. Its primary role as a stable, easily handled precursor to deuterodiazomethane facilitates advanced mechanistic and metabolic studies. Furthermore, its application as a deuterated internal standard ensures high accuracy in quantitative analyses. Adherence to strict safety protocols during its handling and in the generation of deuterodiazomethane is critical to mitigating the associated risks. This guide provides the foundational knowledge and practical protocols to enable researchers to utilize this valuable compound safely and effectively in their work.

References

-

MedChemExpress. This compound | Stable Isotope.

-

MedChemExpress. This compound | Stable Isotope.

-

MedChemExpress. Certificate of Analysis - this compound.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

CDN Isotopes. Safety Data Sheet - N-Methyl-d3-N-nitroso-p-toluenesulfonamide.

-

Enamine. N-Methyl-d3-N-nitroso-p-toluenesulfonamide.

-

Pfaltz & Bauer. SAFETY DATA SHEET - N-Methyl-n-nitroso-p-toluenesulfonamide 97%.

-

ChemicalBook. N-Methyl-N-nitrosotoluene-4-sulphonamide | 80-11-5.

-

Chem Service. SAFETY DATA SHEET - N-Methyl-N-nitroso-p-toluenesulfonamide.

-

Fisher Scientific. SAFETY DATA SHEET - N-Methyl-p-toluenesulfonamide.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6628, Diazald.

-

Cole-Parmer. SAFETY DATA SHEET - N-METHYL-N-NITROSO-P-TOLUENE.

-

LGC Standards. N-Methyl-d3-N-nitroso-p-toluenesulfonamide.

-

CLEARSYNTH. N-Methyl-d3-N-Nitroso-p-Toluenesulfonamide.

-

MPG.PuRe. N-Methyl-N-nitroso-p-toluenesulfonamide Original Commentary.

-

Wikipedia. Diazald.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. N-Methyl-N-nitrosotoluene-4-sulphonamide | 80-11-5 [chemicalbook.com]

- 4. N-Methyl-d3-N-nitroso-p-toluenesulfonamide [lgcstandards.com]

- 5. enamine.net [enamine.net]

- 6. Diazald | C8H10N2O3S | CID 6628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pure.mpg.de [pure.mpg.de]

- 9. Diazald - Wikipedia [en.wikipedia.org]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. fishersci.com [fishersci.com]

- 13. clearsynth.com [clearsynth.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

synthesis of N-Methyl-N-nitrosotoluene-4-sulfonamide-d3

An In-Depth Technical Guide to the Synthesis of N-Methyl-N-nitrosotoluene-4-sulfonamide-d₃ (Diazald-d₃)

Introduction: The Significance of Isotopic Labeling

In the landscape of modern pharmaceutical research and drug development, the use of isotopically labeled compounds is indispensable. These molecules, wherein one or more atoms have been replaced by an isotope, serve as powerful tools for elucidating metabolic pathways, quantifying drug concentrations in biological matrices, and acting as internal standards in analytical assays.[1][2] N-Methyl-N-nitrosotoluene-4-sulfonamide-d₃, a deuterated analogue of the well-known diazomethane precursor Diazald®, is a key reagent in this field.[3][4] Its primary utility lies in its ability to generate deuterodiazomethane (CD₂N₂), a valuable reagent for introducing a deuterated methyl group (-CD₃) into various molecules.[5][6]

This guide provides a comprehensive overview of the synthesis of N-Methyl-N-nitrosotoluene-4-sulfonamide-d₃, designed for researchers and scientists. It moves beyond a simple recitation of steps to explain the underlying chemical principles, emphasize critical safety protocols, and provide a robust, validated methodology.

Safety First: A Mandatory Propaedeutic on Handling N-Nitroso Compounds

Before commencing any experimental work, it is imperative to understand and mitigate the significant risks associated with the chemical class of N-nitroso compounds.

Inherent Hazards:

-

Carcinogenicity and Mutagenicity: Many N-nitroso compounds are known or suspected to be potent carcinogens.[7][8] Their synthesis and handling require stringent safety measures to prevent exposure.[9]

-

Toxicity: These compounds can be highly toxic. Exposure routes include inhalation, ingestion, and dermal contact.[8][9]

-

Explosive Decomposition Product: The primary application of the target compound is to generate diazomethane (or its deuterated analogue), which is a highly toxic and unpredictably explosive gas.[10] Detonation can be initiated by contact with rough surfaces (like ground-glass joints), intense light, or heat.[10][11]

Mandatory Safety Protocols:

-

Engineering Controls: All work must be conducted in a certified, high-performance chemical fume hood to prevent inhalation of volatile compounds or dust. A blast shield should be placed in front of the apparatus during all reaction and workup stages.[10][12]

-

Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., Nitrile rubber).[12][13]

-

Specialized Glassware: Use only flame-polished glassware with smooth surfaces for any procedure involving the generation or use of diazomethane to minimize the risk of explosion.[10][14]

-

Waste Disposal: All N-nitroso compound waste must be treated as hazardous and disposed of according to institutional and regulatory guidelines.[12]

-

Exposure Response: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[9] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][13]

Theoretical Foundation: The Synthetic Pathway

The synthesis of N-Methyl-N-nitrosotoluene-4-sulfonamide-d₃ is a two-step process. The strategy is based on established methods for preparing the non-labeled Diazald®, adapted for the incorporation of the deuterium label from an economical and readily available source like methanol-d₄.[5][10]

-

Step 1: Formation of N-(methyl-d₃)-p-toluenesulfonamide: This step involves the nucleophilic substitution reaction between p-toluenesulfonyl chloride and methylamine-d₃. The nitrogen atom of the deuterated methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide bond.

-

Step 2: Nitrosation: The secondary sulfonamide formed in the first step is then nitrosated to yield the final product. This is typically achieved using a nitrosating agent like sodium nitrite in an acidic medium, such as glacial acetic acid.[10] The acid protonates the nitrite to form nitrous acid (HONO), which then reacts with the sulfonamide nitrogen to introduce the nitroso (-N=O) group.

Caption: Reaction mechanism for the synthesis of N-Methyl-N-nitrosotoluene-4-sulfonamide-d₃.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the robust and scalable method described by Shields and Manthorpe for preparing isotopically-labeled Diazald®.[5]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Reagent grade, ensure dryness. |

| Methylamine-d₃ hydrochloride | CD₃NH₂·HCl | 72.54 | Commercially available or synthesized from methanol-d₄. |

| Sodium Hydroxide | NaOH | 40.00 | For preparing the base solution. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous, for extraction and as a solvent. |

| Sodium Nitrite | NaNO₂ | 69.00 | Reagent grade. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Acts as the acidic medium for nitrosation. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | For neutralizing acid during work-up. |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | Drying agent. |

| Petroleum ether | - | - | For recrystallization. |

Workflow Visualization

Caption: Experimental workflow from starting materials to final product analysis.

Procedure

Part A: Synthesis of N-(methyl-d₃)-p-toluenesulfonamide

-

In a flask, dissolve methylamine-d₃ hydrochloride (1.0 eq) in water. Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide (1.1 eq) in water, ensuring the temperature remains below 10 °C.

-

In a separate beaker, dissolve p-toluenesulfonyl chloride (1.05 eq) in diethyl ether.

-

Add the p-toluenesulfonyl chloride solution dropwise to the cold methylamine solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours. A white precipitate will form.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any salts.

-

Dry the crude N-(methyl-d₃)-p-toluenesulfonamide, which can be used in the next step without further purification if purity is sufficient.

Part B: Nitrosation to form N-Methyl-N-nitrosotoluene-4-sulfonamide-d₃

-

Suspend the dried N-(methyl-d₃)-p-toluenesulfonamide (1.0 eq) in glacial acetic acid in a flask.

-

Cool the mixture to 0 °C in an ice-water bath with magnetic stirring.

-

Prepare a solution of sodium nitrite (1.5 eq) in a minimum amount of water.

-

Add the sodium nitrite solution dropwise to the cold sulfonamide suspension over 30-45 minutes. Maintain the temperature at 0-5 °C throughout the addition. The mixture will turn a characteristic yellow color.

-

After the addition is complete, continue stirring at 0 °C for one hour, then allow the mixture to warm to room temperature and stir for an additional hour.

-

Pour the reaction mixture slowly into a large beaker containing ice-water. A pale-yellow solid will precipitate.

-

Collect the solid product by vacuum filtration. Wash the solid extensively with cold water, followed by a cold, dilute sodium bicarbonate solution to neutralize residual acid, and finally with more cold water.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot diethyl ether, add petroleum ether until turbidity persists, and allow it to cool slowly. Store the resulting pale-yellow crystals in a refrigerator.[10]

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final product must be confirmed through rigorous analytical testing.

| Analysis Technique | Purpose | Expected Outcome |

| Appearance | Physical Confirmation | White to pale yellow solid/powder.[15] |

| HPLC | Purity Assessment | Chemical purity should be ≥98%.[15] |

| Mass Spectrometry | Molecular Weight Confirmation | Molecular ion peak consistent with the deuterated formula (C₈H₇D₃N₂O₃S, MW: 217.26).[15] |

| ¹H NMR | Structural Confirmation | Absence of the N-methyl singlet peak (present in the non-labeled compound). Aromatic protons should be visible. |

| ²H (Deuterium) NMR | Confirmation of Deuterium Label | A signal corresponding to the -CD₃ group. |

| Isotopic Enrichment | Quantification of Deuterium Content | Determined by mass spectrometry, typically >99 atom % D.[3][15] |

Application: Generation of Deuterodiazomethane (CD₂N₂)

The synthesized N-Methyl-N-nitrosotoluene-4-sulfonamide-d₃ is a stable, crystalline solid that serves as a safe precursor for the in situ generation of deuterodiazomethane.[6] The procedure involves the base-catalyzed decomposition of the precursor.

Reaction: C₈H₇D₃N₂O₃S + KOH → CD₂N₂ (gas) + Potassium p-toluenesulfinate + H₂O

This reaction is typically performed by adding a solution of the precursor in an organic solvent (e.g., ether) to a biphasic mixture containing a strong base, such as potassium hydroxide in water and ethanol, at an elevated temperature (e.g., 60-70 °C).[10] The resulting yellow CD₂N₂ gas is co-distilled with the ether and the solution is used immediately for subsequent chemical transformations, such as the esterification of carboxylic acids or the cyclopropanation of alkenes.[5] Extreme caution must be exercised during this step due to the explosive nature of diazomethane.[14]

Conclusion

The synthesis of N-Methyl-N-nitrosotoluene-4-sulfonamide-d₃ is a critical enabling process for advanced research in drug metabolism and quantitative bioanalysis. The two-step method, involving sulfonamide formation followed by nitrosation, is robust and effective. However, the significant health and safety risks associated with N-nitroso compounds and their highly reactive diazomethane product cannot be overstated. Adherence to the rigorous safety protocols outlined in this guide is not merely a recommendation but an absolute requirement for the safe and successful execution of this synthesis.

References

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dideuteriodiazomethane. Retrieved from [Link]

-

Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Shields, S. W. J., & Manthorpe, J. M. (2014). Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and their conversion to labelled diazomethane. Journal of Labelled Compounds and Radiopharmaceuticals, 57(12), 674-679. Retrieved from [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens: N-Nitrosamines. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazomethane. Retrieved from [Link]

- Fieser, L. F., & Fieser, M. (n.d.). N-Methyl-N-nitroso-p-toluenesulfonamide. In Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons. (Sourced via MPG.PuRe).

-

Jacobs, H. et al. (2014). N-Methyl-N-nitroso-p-toluenesulfonamide. Acta Crystallographica Section E, E70(8), o782. Retrieved from [Link]

-

Veeprho. (n.d.). N-Methyl-D3-N-nitroso-p-toluenesulfonamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diazomethane. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Methyl-d3-N-nitroso-p-toluenesulfonamide [lgcstandards.com]

- 4. veeprho.com [veeprho.com]

- 5. Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and their conversion to labelled diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]

- 8. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. dhss.delaware.gov [dhss.delaware.gov]

- 10. pure.mpg.de [pure.mpg.de]

- 11. Diazomethane - Wikipedia [en.wikipedia.org]

- 12. nj.gov [nj.gov]

- 13. chemos.de [chemos.de]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to N-Methyl-N-nitrosotoluene-4-sulfonamide-d3 (CAS: 42366-72-3)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling and the Role of N-Methyl-N-nitrosotoluene-4-sulfonamide-d3

In the landscape of modern chemical research and pharmaceutical development, the use of stable isotope-labeled compounds is indispensable. These molecules, in which one or more atoms have been replaced by a heavier isotope, serve as powerful tools for elucidating reaction mechanisms, quantifying metabolites, and acting as internal standards in a variety of analytical techniques. This compound, the deuterated analogue of the well-known diazomethane precursor Diazald®, has emerged as a crucial reagent for the generation of deuterated diazomethane (diazomethane-d2).[1] This isotopically labeled diazomethane is subsequently employed in a range of synthetic applications, allowing for the introduction of a deuterated methyl group into target molecules. Such labeling is of paramount importance in pharmacokinetic and metabolic studies, where the deuterium label can alter the metabolic profile of a drug or serve as a tracer for quantitative analysis by techniques such as NMR, GC-MS, and LC-MS.[2]

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications and safety considerations. The information presented herein is intended to equip researchers with the knowledge necessary to effectively and safely utilize this versatile reagent in their work.

Physicochemical Properties and Characterization

This compound is a pale yellow, bench-stable powder. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 42366-72-3 | [3] |

| Molecular Formula | C₈H₇D₃N₂O₃S | [4] |

| Molecular Weight | 217.26 g/mol | [4] |

| Appearance | Pale yellow solid | |

| Melting Point | 60-63 °C | |

| Solubility | Soluble in petroleum ether, ether, benzene, alcohol, chloroform, and carbon tetrachloride. | |

| Isotopic Purity | Typically ≥98 atom % D |

Analytical Characterization: A Comparative Approach

The characterization of this compound relies on standard analytical techniques, with NMR spectroscopy being particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the deuterated compound is expected to be similar to its non-deuterated counterpart, with the notable absence of the N-methyl proton signal. The spectrum of the non-deuterated N-Methyl-N-nitrosotoluene-4-sulfonamide typically shows a singlet for the N-methyl protons around 3.1 ppm, a singlet for the toluyl methyl protons around 2.5 ppm, and multiplets for the aromatic protons in the range of 7.4-7.9 ppm.[2] In the deuterated analogue, the singlet at approximately 3.1 ppm will be absent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also be very similar to the non-deuterated compound. The key difference will be observed for the N-methyl carbon. Due to the presence of deuterium, this carbon signal will appear as a multiplet (typically a triplet of triplets due to C-D coupling) and will be significantly broader and less intense than the corresponding signal in the non-deuterated spectrum. The chemical shifts for the aromatic and toluyl carbons are not expected to be significantly affected by the deuteration of the N-methyl group.

Synthesis and Mechanism of Action: Generating Deuterated Diazomethane

A significant advancement in the preparation of this compound was the development of a scalable and economical method that utilizes readily available and inexpensive deuterated methanol as the source of the isotopic label.[5] This method provides a practical route for the multi-gram synthesis of the title compound.

Synthesis of this compound

The synthesis involves a two-step process starting from p-toluenesulfonyl chloride. While the full experimental details from the primary literature should be consulted for precise execution, the general synthetic pathway is outlined below.

Step 1: Sulfonamide Formation: p-Toluenesulfonyl chloride is reacted with methylamine-d3. Methylamine-d3 can be prepared from commercially available methanol-d4.

Step 2: Nitrosation: The resulting N-methyl-d3-p-toluenesulfonamide is then subjected to nitrosation, typically using sodium nitrite in an acidic medium, to yield the final product, this compound.

Generation of Diazomethane-d2: Mechanism of Base-Catalyzed Decomposition

The primary utility of this compound lies in its ability to generate diazomethane-d2 upon treatment with a base. This reaction is typically carried out by treating the precursor with an alkali hydroxide, such as potassium hydroxide, in a suitable solvent system.[1]

The mechanism involves a base-catalyzed elimination reaction. The hydroxide ion attacks the sulfonamide, leading to the formation of an intermediate which then eliminates diazomethane-d2 and p-toluenesulfonate as a byproduct.

Experimental Protocols: A Practical Guide

Extreme caution must be exercised when working with diazomethane and its precursors due to their toxicity and explosive nature. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and using appropriate personal protective equipment.

Protocol for the Generation of Diazomethane-d2

The following is a generalized procedure for the generation of an ethereal solution of diazomethane-d2. It is imperative to use specialized glassware with fire-polished joints to minimize the risk of explosion.

-

Apparatus Setup: Assemble a distillation apparatus specifically designed for diazomethane generation. This typically includes a reaction flask, a condenser, and a receiving flask cooled in an ice bath.

-

Reagent Preparation: In the reaction flask, place a solution of potassium hydroxide in a mixture of water and a high-boiling alcohol (e.g., 2-(2-ethoxyethoxy)ethanol).

-

Precursor Solution: Prepare a solution of this compound in a suitable solvent, such as diethyl ether.

-

Reaction: Gently heat the reaction flask containing the base solution. Slowly add the solution of the deuterated precursor to the reaction flask.

-

Distillation: The generated diazomethane-d2 will co-distill with the ether. Collect the yellow ethereal solution of diazomethane-d2 in the cooled receiving flask.

-

Quenching: Once the reaction is complete, any remaining diazomethane in the apparatus and the reaction mixture must be carefully quenched by the slow addition of a weak acid, such as acetic acid, until the yellow color disappears and gas evolution ceases.

Applications in Research and Development

The primary application of this compound is as a precursor to diazomethane-d2, which is a valuable reagent for introducing a deuterated methyl group into various molecules.

Deuterated Methyl Ester Synthesis

Diazomethane-d2 reacts readily with carboxylic acids to form deuterated methyl esters. This reaction is particularly useful for preparing internal standards for mass spectrometry-based quantification of carboxylic acids. The mechanism involves protonation of the diazomethane-d2 by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the deuterated methyl diazonium ion.

Deuterated Cyclopropane Synthesis

Diazomethane-d2 can be used for the cyclopropanation of alkenes to produce deuterated cyclopropanes. This reaction often proceeds via a carbene intermediate, which can be generated from diazomethane-d2 photochemically, thermally, or through transition metal catalysis. The stereochemistry of the alkene is often retained in the cyclopropane product.

Safety and Handling: A Critical Imperative

The handling of this compound and the in situ generated diazomethane-d2 requires strict adherence to safety protocols.

Hazards:

-

Toxicity: Diazomethane is highly toxic and a potent respiratory irritant. Inhalation can cause severe health effects.

-

Explosive Potential: Diazomethane can explode unpredictably, especially in its pure form or in high concentrations. Explosions can be initiated by sharp surfaces (e.g., ground glass joints), light, or certain metal salts.

-

Carcinogenicity: Diazomethane and its precursors are suspected carcinogens.

Safe Handling Practices:

-

Fume Hood and Blast Shield: Always work in a certified chemical fume hood with the sash at the lowest practical height. A blast shield should be used at all times.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and safety goggles. A face shield is also recommended.

-

Specialized Glassware: Use only glassware with fire-polished joints (e.g., Clear-Seal® joints) to avoid sharp edges that can trigger an explosion.

-

Avoid Storage: Prepare and use diazomethane solutions immediately. Do not store them.

-

Quenching: Always have a quenching agent (e.g., acetic acid) readily available to destroy any excess diazomethane.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of deuterated molecules. Its ability to serve as a convenient precursor to diazomethane-d2 makes it an important tool for researchers in organic synthesis, medicinal chemistry, and drug metabolism studies. By understanding its properties, synthesis, and applications, and by adhering to strict safety protocols, scientists can effectively harness the capabilities of this important isotopically labeled compound to advance their research endeavors.

References

-

Wikipedia. Diazald. [Link]

- Shields, S. W. J., & Manthorpe, J. M. (2014). Efficient, scalable and economical preparation of tris(deuterium)‐ and 13C‐labelled N‐methyl‐N‐nitroso‐p‐toluenesulfonamide (Diazald®) and their conversion to labelled diazomethane. Journal of Labelled Compounds and Radiopharmaceuticals, 57(12), 674-679.

-

PubChem. Diazald. [Link]

-

ACS Publications. Liquizald™: A Thermally Stable N-Nitrosamine Precursor for Diazomethane. [Link]

-

Master Organic Chemistry. Reactions Of Diazomethane (CH2N2) And Their Mechanisms. [Link]

-

Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

-

Chem-Station. Diazomethane. [Link]

-

Chemistry LibreTexts. Diazomethane, Carbenes, and Cyclopropane Synthesis. [Link]

-

ResearchGate. Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. [Link]

-

e-Publications@Marquette. Synthesis of cyclopropane containing natural products. [Link]

-

Semantic Scholar. Cyclopropanation of Unsaturated Compounds with Diazomethane Generated in situ: A New Efficient and Practical Route to Cyclopropane Derivatives. [Link]

Sources

Introduction: The Role of Deuterated Diazald in Modern Synthesis

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Diazald

In the landscape of isotopic labeling, particularly for pharmaceutical and metabolic research, the demand for precise, reliable, and safe methods for introducing deuterium into molecules is paramount. Deuterated Diazald, chemically known as N-methyl-d3-N-nitroso-p-toluenesulfonamide, has emerged as a critical reagent for this purpose.[1][2] It serves as a stable, crystalline, and easily handled precursor for the in-situ generation of deuterated diazomethane (CD₂N₂), a versatile but highly toxic and explosive methylating and cyclopropanating agent.[3][4][5]

The strategic replacement of hydrogen with deuterium, a stable, non-radioactive isotope, offers a powerful tool for scientists. This substitution can significantly alter the metabolic profile of a drug by leveraging the kinetic isotope effect, potentially enhancing its stability and efficacy.[6] Furthermore, deuterium labeling is indispensable for elucidating reaction mechanisms, tracing metabolic pathways, and serving as internal standards in quantitative mass spectrometry.[7]

This guide provides a comprehensive technical overview of deuterated Diazald, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its properties and applications, ensuring a deep, actionable understanding of this vital reagent.

Core Properties and Specifications

Deuterated Diazald is a pale yellow, bench-stable crystalline powder.[2] Its fundamental utility stems from its predictable reactivity and physical properties that make it a safer alternative to other diazomethane precursors.[4][5]

Physical and Chemical Data

The key physical and chemical properties of N-methyl-d3-N-nitroso-p-toluenesulfonamide are summarized below. These properties are essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Chemical Name | N-methyl-d3-N-nitroso-p-toluenesulfonamide | [1][2] |

| Synonym | Diazald-d3 | [1] |

| Molecular Formula | C₈H₇D₃N₂O₃S | [8] |

| Molecular Weight | Approx. 217.27 g/mol | [8] |

| Appearance | Pale yellow crystalline powder/solid | [2][4] |

| Melting Point | ~62 °C | [8] |

| Solubility | Soluble in ether, benzene, chloroform, carbon tetrachloride, alcohol | [2] |

| Storage Temperature | 2-8°C (recommended for prolonged storage) | [9][10] |

Isotopic Purity: A Critical Consideration

For deuterated compounds, purity extends beyond chemical contaminants to include isotopic purity.[11] It is crucial to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. For example, 99.5% D enrichment means there is a 99.5% probability of finding a deuterium atom at that site.[11]

-

Species Abundance: This is the percentage of the total molecular population that has the specific, complete isotopic composition (e.g., the fully d3-substituted molecule).[11]

Due to the statistical nature of synthesis, a batch of deuterated Diazald will contain a distribution of isotopologues (d₂, d₁, d₀).[11] Regulatory agencies require rigorous characterization of this distribution, which is typically achieved using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][11][12]

Chemical Reactivity: The Generation of Deuterated Diazomethane

The primary chemical utility of deuterated Diazald is its role as a precursor to deuterated diazomethane. This transformation is achieved through a base-catalyzed elimination reaction.[4]

The process involves treating deuterated Diazald with a strong base, such as potassium hydroxide (KOH) or sodium deuteroxide (NaOD), in a biphasic system.[4][9] The reaction is typically performed at a moderately elevated temperature (e.g., 65-70 °C). The volatile deuterated diazomethane that is formed co-distills with a low-boiling organic solvent, such as diethyl ether, and is collected in a cooled receiving flask for immediate use.[4][13]

The choice of a deuterated base (like NaOD in D₂O) can be critical for maximizing the isotopic purity of the resulting diazomethane, minimizing potential deuterium scrambling or exchange with protic sources.[1][9]

Workflow for Deuterated Diazomethane Generation

The following diagram illustrates the standard laboratory workflow for generating an ethereal solution of deuterated diazomethane from deuterated Diazald.

Caption: Generation of deuterated diazomethane via base-catalyzed decomposition.

Applications in Research and Development

The ethereal solution of deuterated diazomethane generated from deuterated Diazald is a versatile reagent for introducing a deuterated methyl group (-CD₃ or -CD₂-) into various molecules.

-

Esterification: Carboxylic acids are readily converted to their corresponding deuterated methyl esters. This reaction is exceptionally clean and proceeds under mild conditions, making it ideal for sensitive substrates.[3]

-

Etherification: More acidic hydroxyl groups, such as those in phenols, can be methylated to form deuterated methyl ethers.[3]

-

Cyclopropanation: Alkenes react with deuterated diazomethane, often in the presence of a catalyst like a copper or palladium compound, to form deuterated cyclopropanes.[1][14]

-

Arndt-Eistert Homologation: This multi-step reaction sequence uses diazomethane to convert a carboxylic acid into its homolog, effectively extending the carbon chain by one -CD₂- unit.[5][14]

These reactions are fundamental in drug development for synthesizing deuterated metabolites, creating stable isotope-labeled internal standards for pharmacokinetic studies, and investigating metabolic pathways.[6]

Safety, Handling, and Storage

Trustworthiness in protocol execution begins with an uncompromising approach to safety. Both Diazald and its product, diazomethane, present significant hazards.

-

Diazald Hazards: Deuterated Diazald is a severe skin irritant and a skin sensitizer.[9][15] It is also a self-reactive chemical that can undergo exothermic decomposition if heated improperly.[15] All skin contact must be avoided by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16]

-

Diazomethane Hazards: The generated deuterated diazomethane is extremely toxic and a potent respiratory irritant.[15] It is also a notoriously unstable and explosive compound, both as a gas and in solution.[9] Detonations can be initiated by rough surfaces (e.g., ground-glass joints), light, or certain chemicals.[9][17]

Mandatory Safety Protocols:

-

Fume Hood: All work involving the generation and use of diazomethane MUST be conducted in an efficient chemical fume hood.[9]

-

Safety Shield: A blast shield must be used during the generation process.[9]

-

Specialized Glassware: Use only flame-polished glassware or kits with Clear-Seal® joints (e.g., Diazald® generation apparatus). Avoid ground-glass joints.[9][17]

-

No Storage: Diazomethane solutions should never be stored. They must be generated in-situ and used immediately.[13]

-

Quenching: Any excess diazomethane must be safely quenched by slowly adding it to a stirred solution of a carboxylic acid, such as acetic acid.[13]

Storage of Deuterated Diazald

Deuterated Diazald is stable at room temperature for at least one year when stored in a brown bottle to protect it from light.[9] However, for prolonged storage, refrigeration (2-8°C) is recommended to ensure maximum stability.[9][10]

Experimental Protocol: Generation of Deuterated Diazomethane

This protocol is adapted from established methods and is designed for the generation of approximately 10-20 mmol of deuterated diazomethane.[9]

Disclaimer: This procedure should only be performed by trained personnel in a properly equipped laboratory and with all specified safety precautions in place.

Materials:

-

Deuterated Diazald (e.g., N-methyl-d3-N-nitroso-p-toluenesulfonamide)

-

Potassium hydroxide (KOH) pellets

-

Ethanol (95%)

-

Anhydrous diethyl ether

-

Water

-

Mini Diazald® Apparatus or equivalent flame-polished glassware

-

Magnetic stirrer and heating mantle with a water bath

-

Ice bath

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus inside a fume hood and behind a safety shield. The setup consists of a distilling flask with a dropping funnel and an efficient condenser leading to a receiving flask cooled in an ice bath (0 °C).

-

Base Preparation: In the distilling flask, dissolve 2.5 g of KOH in 4 mL of water. Once dissolved and cooled, add 13 mL of 95% ethanol.

-

Diazald Solution: In a separate flask, prepare a solution of 5.0 g (~23 mmol) of deuterated Diazald in 45 mL of anhydrous diethyl ether.

-

Reaction Initiation: Place the distilling flask in a water bath and heat to 65-70 °C. Begin vigorous stirring of the basic solution.

-

Addition and Distillation: Transfer the deuterated Diazald solution to the dropping funnel. Add the solution dropwise to the heated, stirring base over approximately 25-30 minutes. The rate of addition should be roughly equal to the rate of distillation. A yellow color, characteristic of diazomethane, will be observed as it co-distills with the ether.

-

Completion: After the addition is complete, continue the distillation by slowly adding more anhydrous ether (approx. 30-40 mL) via the dropping funnel until the distillate becomes colorless.

-

Product Collection: The receiving flask will contain a yellow ethereal solution of deuterated diazomethane. The yield is typically around 70-80%. This solution should be used immediately without storage.

-

Decontamination: After use, any residual diazomethane should be quenched with acetic acid. All glassware should be rinsed with acetic acid before cleaning.

Conclusion

Deuterated Diazald is an invaluable reagent for the controlled and relatively safe generation of deuterated diazomethane. Its well-defined physical properties and predictable chemical reactivity allow researchers to perform complex isotopic labeling studies that are crucial for advancing drug discovery and mechanistic chemistry. By adhering to rigorous safety protocols and understanding the nuances of its handling and reactivity, scientists can effectively harness the power of this compound to achieve their synthetic goals.

References

-

Shields, S. W. J., & Manthorpe, J. M. (2014). Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and their conversion to labelled diazomethane. Journal of Labelled Compounds and Radiopharmaceuticals, 57(12), 674-679. [Link]

-

Wikipedia. (2023). Diazomethane. [Link]

-

ChemBK. (n.d.). N-METHYL-13C-D3-N-NITROSO-P-TOLUENESULFONAMIDE - Physico-chemical Properties. [Link]

-

Wikipedia. (2023). Diazald. [Link]

-

Rao, H. S. P. (2024). DIAZOMETHANE: A ONE-CARBON REAGENT OF IMMENSE IMPORTANCE FOCUS ON LIQUIZALD, ITS PRECURSOR. ResearchGate. [Link]

-

Conway, J. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

-

Organic Syntheses. (n.d.). 3,4-Dihydro-1(2H)-azulenone. [Link]

-

Ashenhurst, J. (2025). Diazomethane (CH2N2). Master Organic Chemistry. [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

Zeochem. (n.d.). Deuterium Labeled Compounds. [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Link]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Kumar, P., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(25), 2841-2849. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

ResearchGate. (2025). Downfield displacement of the NMR signal of water in deuterated dimethylsulfoxide by the addition of deuterated trifluoroacetic acid. [Link]

-

Chemistry For Everyone. (2025). Does Deuterium Have A Shelf Life?. YouTube. [Link]

-

National Institutes of Health. (n.d.). Chloroform-D. PubChem. [Link]

Sources

- 1. Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and their conversion to labelled diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Diazomethane - Wikipedia [en.wikipedia.org]

- 4. Diazald - Wikipedia [en.wikipedia.org]

- 5. Diazald|N-Methyl-N-nitroso-p-toluenesulfonamide [benchchem.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. N-Methyl-N-nitroso-p-toluenesulfonamide purum, = 98.0 HPLC 80-11-5 [sigmaaldrich.com]

- 11. isotope.com [isotope.com]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. westliberty.edu [westliberty.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of N-Methyl-N-nitrosotoluene-4-sulfonamide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility Data for a Key Deuterated Compound

N-Methyl-N-nitrosotoluene-4-sulfonamide-d3 (d3-MNTS), a deuterated analog of Diazald, is a crucial reagent in synthetic organic chemistry, primarily utilized for the generation of deuterated diazomethane. Its application extends to isotopic labeling studies, which are fundamental in elucidating reaction mechanisms and in the development of novel pharmaceutical agents.[1] The physical properties of d3-MNTS, particularly its solubility in various organic solvents, are of paramount importance for its handling, reaction setup, and purification. This guide provides a comprehensive overview of the available solubility data for this compound, addresses the impact of deuteration on solubility, and presents a detailed, self-validating protocol for the experimental determination of its solubility.

Physicochemical Properties

This compound is a pale yellow crystalline solid.[2][3] Key identifiers for this compound are provided in the table below.

| Property | Value | Reference |

| CAS Number | 42366-72-3 | [4] |

| Molecular Formula | C₈H₇D₃N₂O₃S | [1] |

| Molecular Weight | 217.26 g/mol | [4] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 61-62 °C (for non-deuterated) | [5] |

Understanding Solubility: Qualitative Overview

The non-deuterated form is reported to be soluble in a wide array of organic solvents, including ether, petroleum ether, benzene, chloroform, carbon tetrachloride, ethanol, acetone, and dimethylformamide.[5][6] Its solubility in water is described as negligible or sparingly soluble.[6]

For the deuterated compound, this compound, it is reported to be soluble in petroleum ether, ether, benzene, alcohol, chloroform (CHCl₃), and carbon tetrachloride (CCl₄).

A summary of the qualitative solubility is presented below:

| Solvent | This compound | N-Methyl-N-nitrosotoluene-4-sulfonamide (non-deuterated) |

| Water | Not reported (expected to be negligible) | Insoluble/Sparingly Soluble[5][6] |

| Diethyl Ether | Soluble | Soluble[5] |

| Petroleum Ether | Soluble | Soluble[5] |

| Benzene | Soluble | Soluble[5] |

| Chloroform | Soluble | Soluble |

| Carbon Tetrachloride | Soluble | Soluble |

| Ethanol | Soluble | Soluble[6] |

| Acetone | Not reported | Soluble[6] |

| Dimethylformamide | Not reported | Soluble[6] |

The Impact of Deuteration on Solubility

The replacement of hydrogen with deuterium can influence a compound's physicochemical properties, including solubility. This phenomenon, in part, can be attributed to the stronger C-D bond compared to the C-H bond, which can affect intermolecular interactions. While the effects are often subtle, they can be significant in certain contexts. For instance, studies on other deuterated compounds have shown measurable differences in solubility compared to their non-deuterated analogs. As such, while the qualitative solubility of the deuterated and non-deuterated forms of N-Methyl-N-nitrosotoluene-4-sulfonamide appear similar, their quantitative solubilities may differ.

Experimental Protocol for Quantitative Solubility Determination

The absence of published quantitative data necessitates a robust and reliable experimental protocol for researchers to determine the solubility of this compound in specific solvents of interest. The following detailed, step-by-step methodology is designed to yield accurate and reproducible results.

Principle: Isothermal Equilibrium Method

This protocol is based on the principle of achieving a saturated solution at a constant temperature, followed by the quantitative analysis of the solute concentration in the supernatant. High-Performance Liquid Chromatography (HPLC) is recommended for its sensitivity and specificity in quantifying the analyte.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (HPLC grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Experimental Workflow Diagram

Caption: Causality in Experimental Design for Solubility.

Conclusion

While quantitative solubility data for this compound is not currently published, a comprehensive understanding of its qualitative solubility in common organic solvents can be derived from data on its non-deuterated analog. For researchers requiring precise quantitative data for applications such as reaction optimization, formulation development, or kinetic studies, the detailed experimental protocol provided in this guide offers a robust and self-validating framework. By adhering to the principles of isothermal equilibrium and employing accurate analytical techniques, drug development professionals and scientists can confidently generate the specific solubility data required for their research needs.

References

-

Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 69(6), 659–665. [Link]

-

Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(4), 178-184. [Link]

-

ResearchGate. (2005). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

-

Martínez, F., Gómez, A., & Ávila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

PubChem. Diazald. [Link]

-

Cole-Parmer. (2018, April 5). SAFETY DATA SHEET. [Link]

-

National Taipei University of Technology. (2020, June 1). Solid Solubilities of Sulfonamides and Use of Rapid Expansion of Supercritical Solutions for Microparticle Production. [Link]

-

Wikipedia. Diazald. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Methyl-d3-N-nitroso-p-toluenesulfonamide | CymitQuimica [cymitquimica.com]

- 3. N-Methyl-N-nitrosotoluene-4-sulphonamide | 80-11-5 [chemicalbook.com]

- 4. N-Methyl-d3-N-nitroso-p-toluenesulfonamide [lgcstandards.com]

- 5. Diazald|N-Methyl-N-nitroso-p-toluenesulfonamide [benchchem.com]

- 6. guidechem.com [guidechem.com]

An In-Depth Technical Guide to the Generation of Deuterated Diazomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated diazomethane (CD₂N₂) is a valuable reagent in organic synthesis, particularly for the introduction of isotopically labeled methyl groups in drug development and metabolic studies. This guide provides a comprehensive overview of the core mechanisms and practical considerations for its generation. We will delve into the primary synthetic routes, focusing on the underlying chemical principles, causality behind experimental choices, and the critical safety protocols required for handling this energetic and toxic compound. This document is intended to serve as a technical resource for researchers, offering both theoretical understanding and actionable protocols to support the synthesis and application of deuterated diazomethane in a laboratory setting.

Introduction: The Significance of Deuterated Diazomethane in Modern Chemistry

The substitution of hydrogen with its heavier isotope, deuterium, is a powerful strategy in medicinal chemistry. This "heavy hydrogen" can significantly alter the metabolic profile of a drug molecule by strengthening the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.[1] By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, drug developers can slow down metabolic degradation, potentially leading to improved pharmacokinetic properties, reduced toxic metabolite formation, and enhanced therapeutic efficacy.[1][2]

Deuterated diazomethane (CD₂N₂) serves as a key reagent for introducing a deuterated methyl group (-CD₃) or a dideuterated methylene group (-CD₂-) into organic molecules. Its applications are widespread, from synthesizing deuterated drug candidates to preparing internal standards for mass spectrometry-based bioanalysis.[3][] Understanding the nuances of its generation is therefore paramount for any research program leveraging deuterium labeling.

Core Mechanisms of Diazomethane Generation: A Foundation for Deuteration

The generation of both diazomethane (CH₂N₂) and its deuterated analog proceeds through the base-induced decomposition of N-methyl-N-nitroso compounds.[5] The general mechanism involves the deprotonation of the carbon adjacent to the nitroso group, followed by a rearrangement and elimination to yield the diazoalkane.

A variety of precursors have been developed for the laboratory-scale production of diazomethane, each with its own advantages and disadvantages in terms of safety, stability, and yield. Common precursors include N-nitroso-N-methylurea (NMU), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), and N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®).[5] Due to its relative stability and commercial availability, Diazald® is one of the most popular modern precursors for diazomethane generation.[6]

Generation of Deuterated Diazomethane (CD₂N₂): Two Primary Strategies

There are two principal approaches to synthesizing deuterated diazomethane:

-

Strategy 1: Isotopic Exchange of Protiated Diazomethane. This is a widely used and practical method that involves the in-situ generation of standard diazomethane followed by a base-catalyzed hydrogen-deuterium exchange with a deuterium source, typically deuterium oxide (D₂O).[7]

-

Strategy 2: Synthesis from Deuterated Precursors. This approach involves the synthesis of a deuterated N-methyl-N-nitroso precursor, which then undergoes base-induced decomposition to directly yield deuterated diazomethane. An example is the use of N-nitrosomethyl-d₃-urea.[7]

While the second strategy can potentially offer higher isotopic enrichment, the first strategy is often more convenient due to the ready availability of protiated precursors and D₂O. This guide will focus primarily on the isotopic exchange method.

Mechanism of Base-Catalyzed Hydrogen-Deuterium Exchange

The hydrogen atoms of diazomethane are acidic enough to be removed by a strong base. The exchange mechanism proceeds as follows:

-

Deprotonation: A strong base, such as sodium deuteroxide (NaOD) in D₂O, removes a proton from diazomethane (CH₂N₂) to form a diazo-methyl anion.

-

Deuteration: The anionic intermediate is then quenched by a deuterium from the D₂O solvent, resulting in monodeuterated diazomethane (CHDN₂).

-

Repetition: The process is repeated, with the base abstracting the remaining proton from CHDN₂ to form the same anion, which is then deuterated to yield dideuterodiazomethane (CD₂N₂).

To achieve high levels of deuteration, this exchange process is typically carried out multiple times with fresh portions of the D₂O/base solution.[7]

Experimental Protocol: Generation of Deuterated Diazomethane via Isotopic Exchange

The following is a detailed, step-by-step methodology for the generation of dideuterodiazomethane from Diazald®, followed by isotopic exchange. Crucially, this procedure must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heavy-duty gloves. [8][9] Diazomethane and its precursors are toxic, potentially explosive, and carcinogenic.[10][11]

Materials and Equipment

-

Specialized Glassware: Use only glassware with smooth, fire-polished joints (Clear-Seal joints are recommended) to avoid sharp edges that can initiate detonation.[6][9] Avoid scratched or etched flasks.[10]

-

Precursor: N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)

-

Reagents:

-

Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (or 2-(2-ethoxyethoxy)ethanol)

-

Diethyl ether (anhydrous)

-

Deuterium oxide (D₂O, 99.7%+)

-

Sodium metal (for preparing NaOD)

-

Dry ice and acetone for cold traps

-

Workflow Diagram

Caption: Workflow for the generation of deuterated diazomethane.

Step-by-Step Procedure

Part 1: Generation of Protiated Diazomethane (CH₂N₂) from Diazald®

-

Prepare the Base Solution: In the reaction flask of the distillation apparatus, dissolve potassium hydroxide in a mixture of ethanol and water. Heat the flask in a water bath to approximately 65°C to ensure complete dissolution.[8]

-

Prepare the Diazald® Solution: In a separate flask, dissolve Diazald® in diethyl ether.

-

Assemble the Apparatus: Set up the distillation apparatus. The receiving flask should be placed in a dry ice/acetone bath (-78°C).[8] The distillation arm or condenser outlet should dip below the surface of a small amount of ether in the receiving flask to trap the diazomethane.

-

Reaction: Slowly add the Diazald® solution dropwise to the hot, stirring base solution.[8] A yellow color will indicate the formation of diazomethane.

-

Distillation: The diazomethane will co-distill with the ether. Continue the addition and distillation until the distillate becomes colorless. The receiving flask will contain a yellow ethereal solution of diazomethane.

Part 2: Isotopic Exchange

-

Prepare Sodium Deuteroxide (NaOD) Solution: In a separate flask, carefully add small, freshly cut pieces of sodium metal to D₂O under a nitrogen atmosphere to generate a solution of NaOD in D₂O.[7] This reaction is exothermic and produces hydrogen gas, so it must be done with caution in a fume hood.

-

First Exchange: Cool the ethereal diazomethane solution to 0°C in an ice bath. Add a portion of the NaOD/D₂O solution.

-

Stirring: Stopper the flask loosely and stir the two-phase mixture vigorously for one hour at 0°C.[7]

-

Separation: After one hour, stop stirring and allow the layers to separate. Carefully remove the lower aqueous (D₂O) layer with a pipette.

-

Repeat: Repeat the addition of fresh NaOD/D₂O solution and the stirring process for a total of four exchanges to maximize the deuterium incorporation.[7]

Part 3: Workup and Analysis

-

Drying: Decant the ethereal deuterated diazomethane solution into a clean, dry flask containing anhydrous sodium carbonate to remove residual D₂O.[7] Avoid using potassium hydroxide pellets for drying, as this can lead to back-exchange. [12]

-

Concentration Determination: The concentration of the deuterated diazomethane solution can be determined by either titration with a standard solution of benzoic acid or spectrophotometrically by measuring its absorbance at 410 nm (ε = 7.2).[5][7]

-

Isotopic Purity Determination: The deuterium content can be determined by reacting an aliquot of the deuterated diazomethane with benzoic acid-O-d and analyzing the resulting methyl benzoate by ¹H NMR spectroscopy or mass spectrometry.[7] High-resolution mass spectrometry (HRMS) is a particularly powerful tool for characterizing the isotopologue distribution.[13][14]

Data Presentation and Expected Outcomes

The success of the deuterated diazomethane synthesis is evaluated based on its concentration, yield, and isotopic purity.

| Parameter | Typical Range | Analytical Method |

| Concentration | 0.2 - 0.4 M | UV-Vis Spectroscopy (A₄₁₀), Titration |

| Yield | 50 - 80% | Based on initial precursor amount |

| Isotopic Purity (D%) | >98% | ¹H NMR, Mass Spectrometry |

Table 1: Key performance indicators for deuterated diazomethane synthesis.

Causality Behind Experimental Choices

-

Choice of Precursor (Diazald®): Diazald® is a solid that is more stable and less shock-sensitive than NMU, making it a safer choice for routine laboratory use.[6][15]

-

Two-Phase Reaction Medium (Ether/Water): Diazomethane is soluble in ether, while the inorganic base and byproducts are soluble in the aqueous layer. This facilitates the separation of the product via distillation.

-

Low Temperature for Exchange and Storage: Diazomethane is unstable and can decompose, sometimes explosively. Conducting the isotopic exchange at 0°C and storing the resulting solution at low temperatures minimizes degradation. Storage of diazomethane solutions is generally not recommended.[9]

-

Vigorous Stirring: Efficient mixing between the organic and aqueous phases is crucial to maximize the rate of the hydrogen-deuterium exchange at the interface.

-

Multiple Exchanges: A single exchange will not lead to high isotopic purity due to equilibrium effects. Multiple exchanges with fresh deuterated base are necessary to drive the reaction towards the dideuterated product.[7]

Safety as a Self-Validating System

The safe handling of diazomethane is non-negotiable. The protocols described are designed with inherent safety checks:

-

In-situ Generation and Use: Diazomethane should be generated immediately before use and not stored.[9] This minimizes the quantity of the hazardous material present at any given time.

-

Specialized Glassware: The use of fire-polished joints is a critical control measure to prevent detonation.[6]

-

Visual Cues: The characteristic yellow color of diazomethane provides a visual indication of its presence.[10] The disappearance of this color during a reaction indicates its consumption.

-

Quenching: Any excess diazomethane should be quenched by the slow addition of a weak acid, such as acetic acid, before disposal.[6]

Conclusion

The generation of deuterated diazomethane is a powerful technique that enables the synthesis of isotopically labeled molecules crucial for modern drug discovery and development. By understanding the underlying reaction mechanisms, carefully selecting precursors and reaction conditions, and adhering to stringent safety protocols, researchers can reliably produce high-purity deuterated diazomethane for their synthetic needs. This guide provides the foundational knowledge and practical steps to empower scientists in this endeavor, emphasizing a culture of safety and scientific rigor.

References

-

Wikipedia. (n.d.). Diazomethane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dideuteriodiazomethane. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 22). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diazomethane. Retrieved from [Link]

-

Chem-Station Int. Ed. (2015, March 25). Diazomethane. Retrieved from [Link]

-

The West Group. (n.d.). Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) The Preparation and Reactions of Diazomethane. Retrieved from [Link]

-

Environmental Health & Safety, University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template. Retrieved from [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

-

PubMed. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). nitrosomethylurea. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of deuterium in research and development of drugs | Request PDF. Retrieved from [Link]

-

Division of Research Safety, University of Illinois. (n.d.). Diazomethane. Retrieved from [Link]

-

Rondaxe. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

- Google Patents. (n.d.). CN103951590A - Preparation method of N,O-dimethyl-N'-nitroisourea.

-

ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Diazomethane - HAZARD SUMMARY. Retrieved from [Link]

-

Reddit. (n.d.). Preparation of diazomethane from Diazald. Retrieved from [Link]

-

PubMed. (2019, June 13). Applications of Deuterium in Medicinal Chemistry. Retrieved from [Link]

-

A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

-

PubMed. (n.d.). Formation of N-nitroso-N-methylurea in Various Samples of smoked/dried Fish, Fish Sauce, Seafoods, and Ethnic fermented/pickled Vegetables Following Incubation With Nitrite Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Nitroso-N-methylurea. Retrieved from [Link]

-

YouTube. (2024, July 26). Deuterated Drug Discovery - Deuterium(2H) Labeling. Retrieved from [Link]

-

PMC - NIH. (n.d.). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Retrieved from [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. Diazomethane - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]